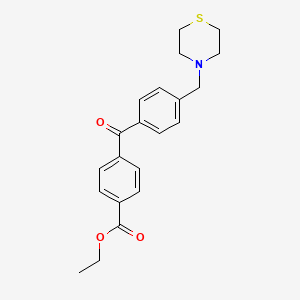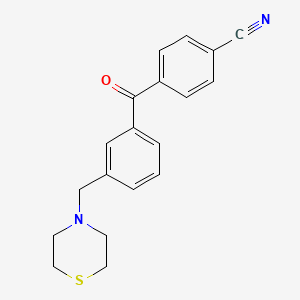
2,4-Dimethyl-3'-piperidinomethyl benzophenone
Vue d'ensemble
Description
2,4-Dimethyl-3’-piperidinomethyl benzophenone is a heterocyclic organic compound . Its IUPAC name is (2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone . The molecular weight is 307.43 and the molecular formula is C21H25NO .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3’-piperidinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the benzene ring at the 2nd and 4th positions. A piperidinomethyl group is attached to the 3’ position of the other benzene ring .Applications De Recherche Scientifique
Photocrosslinking Applications
Benzophenones are utilized as effective photocrosslinking agents in biology due to their ability to form covalent bonds upon light activation. An innovative approach demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins in Escherichia coli, enabling the crosslinking of protein subunits upon irradiation. This methodology has significant implications for studying protein interactions both in vitro and in vivo, offering a powerful tool for biological research and material science applications (Chin et al., 2002).
Environmental Remediation
Research on tertiary amine-functionalized adsorption resins highlighted the effectiveness of benzophenone derivatives for removing pollutants from water. These novel polymeric resins showed high adsorption capacity for benzophenone-4, a UV filter, from aqueous solutions. The environmental-friendly fabrication method emphasizes cleaner production principles, reducing costs, time, and pollution risks, which is crucial for water treatment and pollution control (Zhou et al., 2018).
Photodegradation Studies
The photodegradation of malachite green, a fungicide, under natural sunlight was studied, identifying benzophenone derivatives as transformation products. These studies provide insights into the environmental behavior of organic pollutants and their degradation pathways, highlighting the role of benzophenone derivatives in environmental chemistry and pollution research (Perez-Estrada et al., 2008).
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-10-20(17(2)13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRTVJCWQVGIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643143 | |
| Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-11-8 | |
| Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




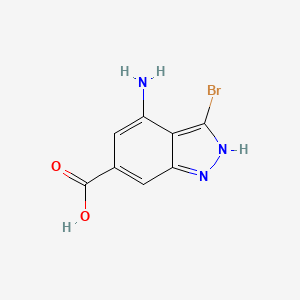



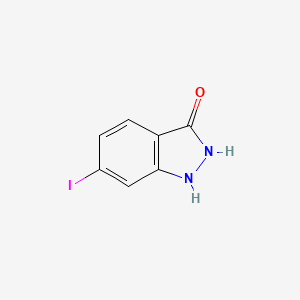
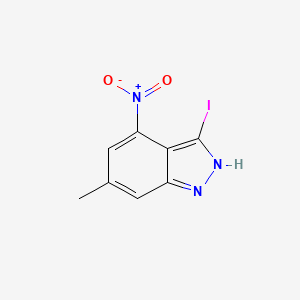


![2,3-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613972.png)
